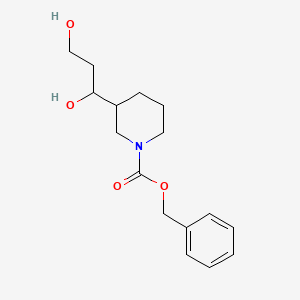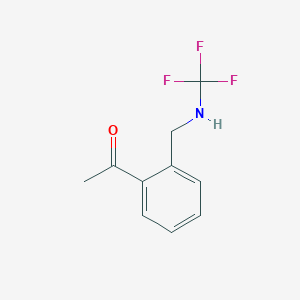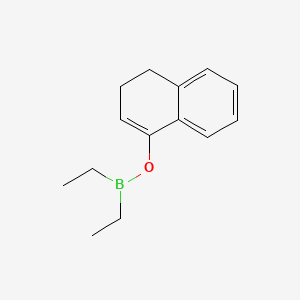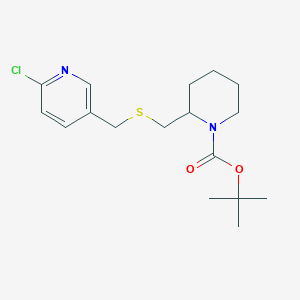![molecular formula C14H14O B13955244 4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
4,6-Dimethyl-[1,1'-biphenyl]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups at the 4 and 6 positions and a hydroxyl group at the 2 position on the biphenyl structure. It is a colorless to pale yellow crystalline solid with a distinct aromatic odor. The molecular formula of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol is C14H14O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 4-bromotoluene and magnesium in anhydrous tetrahydrofuran (THF).
Coupling Reaction: The Grignard reagent is then reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere.
Hydroxylation: The final step involves the hydroxylation of 4,4’-dimethyl-1,1’-biphenyl to introduce the hydroxyl group at the 2 position, yielding 4,6-Dimethyl-[1,1’-biphenyl]-2-ol.
Industrial Production Methods
Industrial production of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Safety measures are strictly followed due to the toxicity of some reagents involved, such as thallium salts.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4,6-dimethylbiphenyl.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4,6-dimethyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4,6-dimethylbiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their function. It can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: The parent compound with no substituents.
4,4’-Dimethylbiphenyl: Similar structure but lacks the hydroxyl group.
4,4’-Dimethyl-1,1’-biphenyl-2-ol: Similar structure but with different substitution pattern.
Uniqueness
4,6-Dimethyl-[1,1’-biphenyl]-2-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group at the 2 position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C14H14O |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
3,5-dimethyl-2-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
InChI-Schlüssel |
GHQKKXMTRJXSQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


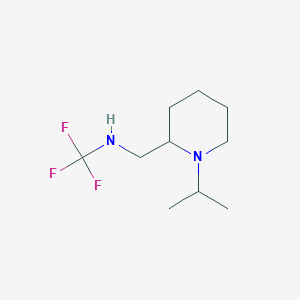
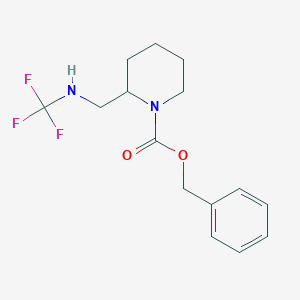
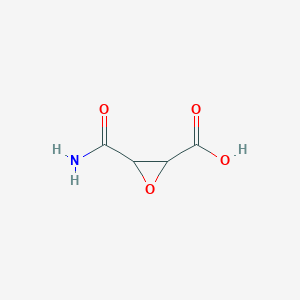

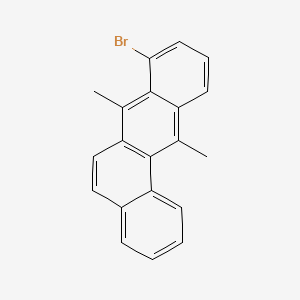

![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)

